5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride
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Overview
Description
5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the reaction of 2-methyl-1,3-thiazole-4-carbonyl chloride with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Alcohols and other reduced derivatives.
Scientific Research Applications
5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The thiazole ring can interact with various proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Methyl-1,3-thiazole-4-carbonyl chloride: Lacks the difluoromethyl group.
5-(Difluoromethyl)-1,3-thiazole-4-carbonyl chloride: Lacks the methyl group at the 2-position.
Uniqueness
5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride is unique due to the presence of both the difluoromethyl and methyl groups, which can enhance its chemical reactivity and biological activity. The difluoromethyl group, in particular, can improve the compound’s metabolic stability and lipophilicity, making it a valuable building block in drug development and other applications.
Properties
CAS No. |
685565-98-4 |
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Molecular Formula |
C6H4ClF2NOS |
Molecular Weight |
211.62 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride |
InChI |
InChI=1S/C6H4ClF2NOS/c1-2-10-3(5(7)11)4(12-2)6(8)9/h6H,1H3 |
InChI Key |
IQSSYQQOBTXMAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(F)F)C(=O)Cl |
Origin of Product |
United States |
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